![molecular formula C16H20N4O4 B7540305 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)
1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one, also known as PHA-793887, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound exhibits potent anti-tumor activity and has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In
Wirkmechanismus
The mechanism of action of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one binds to the ATP-binding site of CDK2 and prevents its activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one has been shown to have other biochemical and physiological effects. Studies have demonstrated that 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is its potent anti-tumor activity in various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is its low solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one. One area of research is the development of more potent and selective CDK2 inhibitors based on the structure of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one. Another area of research is the investigation of the anti-inflammatory effects of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one and its potential use in the treatment of inflammatory diseases. Finally, the use of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one in combination with other anti-cancer agents is an area of research that holds promise for improving cancer treatment outcomes.
Synthesemethoden
The synthesis of 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one involves a multistep process that starts with the reaction of 2-(morpholine-4-carbonyl)aniline with acetic anhydride to form 2-(acetylamino)-N-(4-morpholinyl)benzamide. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-prolyl chloride to form 1-[2-[2-(morpholine-4-carbonyl)anilino]acetyl]-L-prolylimidazolidin-2-one. Finally, the tert-butoxycarbonyl group is removed using trifluoroacetic acid to yield 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. In vitro studies have shown that 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one exhibits potent anti-tumor activity in xenograft models of breast and lung cancer.
Eigenschaften
IUPAC Name |
1-[2-[2-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c21-14(20-6-5-17-16(20)23)11-18-13-4-2-1-3-12(13)15(22)19-7-9-24-10-8-19/h1-4,18H,5-11H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOPYGWQTCCYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CNC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

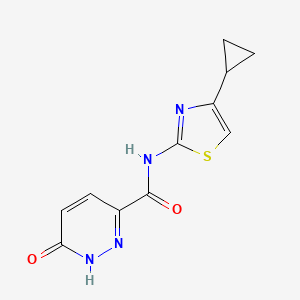
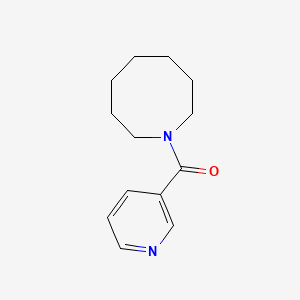
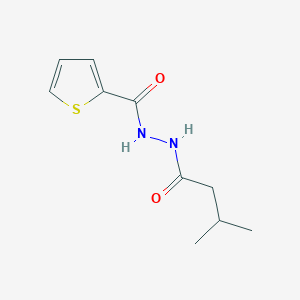
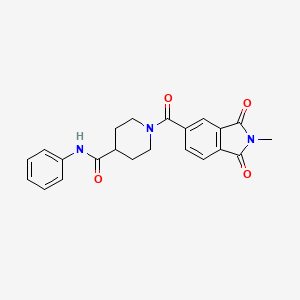
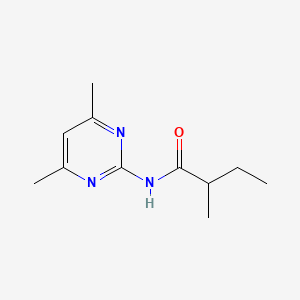
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)
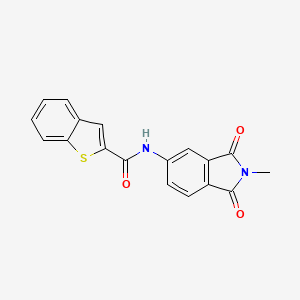
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
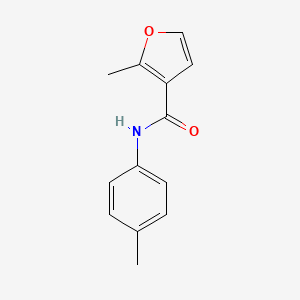
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)